Physicochemical Profiling and Analytical Characterization of Phenyl 4-Methylcyclohexane-1-Carboxylate: A Technical Whitepaper
Physicochemical Profiling and Analytical Characterization of Phenyl 4-Methylcyclohexane-1-Carboxylate: A Technical Whitepaper
Executive Summary
In the realm of drug discovery and materials science, the precise characterization of building blocks and intermediates is critical for predicting pharmacokinetic behavior and synthetic viability. Phenyl 4-methylcyclohexane-1-carboxylate (CAS: 1711-34-8) is a conformationally distinct ester that serves as a valuable structural motif[1]. Its cyclohexane ring introduces sp³ character, which is increasingly sought after in modern medicinal chemistry to improve solubility and target specificity compared to flat, fully aromatic systems. This whitepaper provides an authoritative, in-depth analysis of its chemical and physical properties, structural implications, and standardized protocols for its synthesis and characterization.
Structural Logic and Nomenclature
The molecule, with the IUPAC name phenyl 4-methylcyclohexane-1-carboxylate, consists of a central cyclohexane ring substituted at the 1-position by a phenoxycarbonyl group and at the 4-position by a methyl group[1].
The stereochemistry of the 1,4-disubstituted cyclohexane ring dictates that the molecule can exist in cis and trans diastereomeric forms. The trans isomer typically adopts a diequatorial conformation, minimizing 1,3-diaxial steric clashes, thereby representing the thermodynamically favored state. This conformational bias is crucial when utilizing the compound as a scaffold in drug development, as the spatial orientation of the phenyl ester and methyl group directly impacts receptor binding thermodynamics.
Quantitative Chemical and Physical Properties
Understanding the baseline physicochemical parameters is essential for predicting the molecule's behavior in biological and synthetic systems. The data summarized below is derived from computed descriptors and standardized chemical databases[1][2][3].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₁₄H₁₈O₂ | Establishes baseline molecular weight and atomic composition. |
| Molecular Weight | 218.29 g/mol | Well within the Lipinski Rule of 5 limit (<500 Da), ensuring favorable baseline permeability[1]. |
| Exact Mass | 218.13068 Da | Crucial for high-resolution mass spectrometry (HRMS) validation[1]. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Low TPSA indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration[1]. |
| LogP (Partition Coefficient) | ~3.42 | High lipophilicity drives hydrophobic interactions but may require formulation strategies to enhance aqueous solubility[3]. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors contributes to its high lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 2 | The ester oxygens provide limited but specific interaction points for target binding[1]. |
Synthesis and Characterization Workflow
To ensure high scientific integrity, the synthesis and subsequent characterization of phenyl 4-methylcyclohexane-1-carboxylate must follow a self-validating protocol. The most direct synthetic route involves the esterification of 4-methylcyclohexanecarboxylic acid with phenol, typically mediated by an activating agent such as thionyl chloride (SOCl₂) or a coupling reagent (e.g., EDC/DMAP) to overcome the poor nucleophilicity of phenol.
Step-by-Step Experimental Protocol: Esterification via Acyl Chloride
Rationale: Converting the carboxylic acid to an acyl chloride is chosen over direct Fischer esterification because phenol is a weak nucleophile and the equilibrium of direct esterification is unfavorable.
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Activation: Suspend 4-methylcyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The DMF forms a Vilsmeier-Haack type intermediate, accelerating the conversion to 4-methylcyclohexanecarbonyl chloride.
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Degassing: Stir the reaction at room temperature until gas evolution (SO₂ and HCl) ceases. Concentrate under reduced pressure to remove excess SOCl₂.
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Esterification: Redissolve the crude acyl chloride in anhydrous DCM. Add phenol (1.1 eq) and triethylamine (Et₃N, 2.0 eq) at 0 °C. The Et₃N acts as an acid scavenger to neutralize the HCl generated, driving the reaction forward.
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Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate) to isolate pure phenyl 4-methylcyclohexane-1-carboxylate.
Analytical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis and the self-validating analytical steps required to confirm the identity and purity of the compound.
Figure 1: Workflow for the synthesis and analytical validation of phenyl 4-methylcyclohexane-1-carboxylate.
Physicochemical Implications in Drug Development
The physical properties of phenyl 4-methylcyclohexane-1-carboxylate make it a compelling fragment for lead optimization.
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Lipophilicity and Permeability: With a LogP of ~3.42 and a TPSA of 26.3 Ų, the molecule is highly lipophilic[1][3]. In a biological context, this suggests excellent passive transcellular permeability. However, it also dictates that any active pharmaceutical ingredient (API) incorporating this moiety must balance this lipophilicity with polar groups elsewhere to maintain aqueous solubility and avoid high plasma protein binding.
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Metabolic Stability: The ester linkage is a known metabolic liability, susceptible to hydrolysis by ubiquitous carboxylesterases in the plasma and liver. This property can be strategically leveraged if the molecule is designed as a prodrug, where the phenyl group acts as a leaving group to release an active carboxylic acid payload.
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Fsp³ Character: The inclusion of the 4-methylcyclohexyl ring increases the fraction of sp³ hybridized carbons (Fsp³). Higher Fsp³ correlates with reduced off-target toxicity and improved clinical success rates, as the 3D geometry prevents non-specific intercalation and stacking interactions common with flat, fully aromatic scaffolds.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 18720906, Phenyl 4-methylcyclohexane-1-carboxylate" PubChem, [Link]. Accessed 5 April 2026.
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Chemsrc. "CAS#:1711-34-8 | Cyclohexanecarboxylic acid, 4-methyl-,phenyl ester" Chemsrc, [Link]. Accessed 5 April 2026.
